1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15BrO3. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxy group linked to a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Etherification: The bromobenzene is then subjected to an etherification reaction with 2-(2-methoxyphenoxy)ethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. This reaction is typically carried out in the presence of a suitable solvent and base.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Solvents like dimethyl sulfoxide (DMSO) or acetone, bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethers, alcohols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated compounds or reduced aromatic rings.
Scientific Research Applications
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It can be modified to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene depends on its specific application and the target molecule or pathway
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating the substitution of other groups on the aromatic ring.
Hydrogen Bonding: The methoxy and ethoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds to highlight its uniqueness:
1-bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-bromo-4-methoxybenzene: Lacks the ethoxy and phenoxy groups, resulting in different chemical properties and uses.
1-bromo-4-ethoxybenzene:
These comparisons illustrate the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQHMJHUNUQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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